molecular formula C10H16N2O3 B14178539 5-sec-Butyl-1,5-dimethylbarbituric acid CAS No. 4325-43-3

5-sec-Butyl-1,5-dimethylbarbituric acid

Cat. No.: B14178539
CAS No.: 4325-43-3
M. Wt: 212.25 g/mol
InChI Key: AYBRRBPPDIRNBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-sec-Butyl-1,5-dimethylbarbituric acid typically involves the reaction of barbituric acid derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,3-dimethylbarbituric acid with sec-butyl halides under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-sec-Butyl-1,5-dimethylbarbituric acid undergoes various chemical reactions, including:

Scientific Research Applications

5-sec-Butyl-1,5-dimethylbarbituric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-1,5-dimethylbarbituric acid involves its interaction with specific molecular targets. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to prolonged opening of chloride ion channels, resulting in hyperpolarization of neurons and a sedative effect .

Properties

CAS No.

4325-43-3

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-butan-2-yl-1,5-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-5-6(2)10(3)7(13)11-9(15)12(4)8(10)14/h6H,5H2,1-4H3,(H,11,13,15)

InChI Key

AYBRRBPPDIRNBY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)N(C1=O)C)C

Origin of Product

United States

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